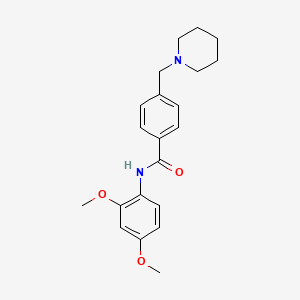![molecular formula C14H22N2O3S B4442321 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
描述
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have promising activity against various types of cancer.
作用机制
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have other mechanisms of action, including the induction of DNA damage and the inhibition of angiogenesis.
Biochemical and Physiological Effects
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the inhibition of angiogenesis (the formation of new blood vessels). 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
实验室实验的优点和局限性
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in gene expression and cellular processes. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as an anticancer agent. However, 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide also has a short half-life, which can limit its effectiveness in some experimental settings.
未来方向
There are several future directions for research on 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide treatment, which could help to personalize therapy for cancer patients. Additionally, further studies are needed to better understand the mechanisms of action of 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and to identify potential combination therapies that could enhance its anticancer activity.
科学研究应用
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth.
属性
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-6-11(3)15-14(17)12-8-7-10(2)13(9-12)16-20(4,18)19/h7-9,11,16H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRJUXEFDHTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[2-(diethylamino)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4442245.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4442253.png)
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442269.png)
![N-[3-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442275.png)

![N-benzyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442283.png)
![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4442307.png)
![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![3-amino-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442332.png)

![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)